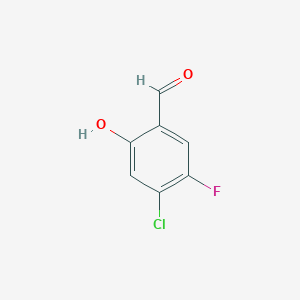

4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

4-chloro-5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTOALDXDPGKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde: A Technical Whitepaper

Abstract

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a crucial substituted salicylaldehyde that serves as a high-value building block in the synthesis of advanced pharmaceutical compounds and other specialized chemical agents. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, offers multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth examination of the prevalent synthetic pathways to this compound, with a primary focus on the ortho-formylation of the corresponding phenol precursor. We will delve into the mechanistic underpinnings of the Reimer-Tiemann reaction, present a detailed experimental protocol, discuss key process controls, and outline methods for characterization and purification. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of this compound

Substituted hydroxybenzaldehydes are foundational intermediates in medicinal chemistry. The title compound, this compound, is particularly significant due to the strategic placement of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the acidity of the phenolic hydroxyl group and influences the reactivity of the aromatic ring. The aldehyde function is a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases and heterocyclic systems.[1][2] These features make it an indispensable precursor for synthesizing targeted therapeutic agents, from enzyme inhibitors to receptor antagonists. A robust and scalable synthesis is therefore of paramount importance for enabling drug discovery and development programs.[3]

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic disconnection of this compound points to the installation of the formyl (-CHO) group onto a pre-existing phenolic scaffold. This is a classic synthetic challenge, with the primary goal being selective ortho-formylation relative to the hydroxyl group.

Our analysis identifies 3-Chloro-4-fluorophenol as the most direct and logical starting material. The key transformation is the introduction of a formyl group at the C2 position. Several named reactions exist for the ortho-formylation of phenols, including the Reimer-Tiemann, Duff, and magnesium chloride-mediated formylation reactions.[4][5][6]

For this guide, we will focus on the Reimer-Tiemann reaction . This well-established method utilizes chloroform (CHCl₃) and a strong base to generate a dichlorocarbene intermediate, which acts as the electrophile in an electrophilic aromatic substitution.[7][8] It is a powerful tool for converting phenols to ortho-hydroxybenzaldehydes.[9] Although sometimes criticized for moderate yields, its operational simplicity and the ready availability of reagents make it a common and practical choice.

// Nodes target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disconnection [label="C-C Bond Formation\n(Formylation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; precursor [label="3-Chloro-4-fluorophenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Formylating Agent\n(e.g., Dichlorocarbene from CHCl₃)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges target -> disconnection [label="Retrosynthetic Disconnection"]; disconnection -> precursor; disconnection -> reagents; } ondot Caption: Retrosynthetic approach for the target molecule.

The Reimer-Tiemann Reaction: Mechanism and Rationale

The Reimer-Tiemann reaction is an electrophilic aromatic substitution that proceeds under strongly basic conditions.[10] The causality behind its steps is crucial for understanding process control.

-

Generation of Dichlorocarbene: The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., sodium hydroxide) to form the trichloromethanide anion (⁻CCl₃). This anion rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene (:CCl₂).[7] This is the key electrophile.

-

Phenoxide Formation: Concurrently, the strong base deprotonates the starting phenol (3-Chloro-4-fluorophenol) to form the corresponding phenoxide ion. This step is critical as it dramatically increases the electron density of the aromatic ring, activating it towards electrophilic attack.[7] The negative charge is delocalized, particularly to the ortho and para positions.

-

Electrophilic Attack: The electron-rich phenoxide attacks the dichlorocarbene. The ortho position is sterically and electronically favored, leading to the formation of a dichloromethyl-substituted intermediate.[4][10]

-

Hydrolysis to Aldehyde: Under the aqueous basic conditions, the dichloromethyl group is hydrolyzed to the final aldehyde functionality, and subsequent acidification yields the desired this compound.[7]

// Nodes start [label="1. Generation of Dichlorocarbene\nCHCl₃ + NaOH → :CCl₂", fillcolor="#FBBC05", fontcolor="#202124"]; phenoxide [label="2. Phenoxide Formation\nAr-OH + NaOH → Ar-O⁻Na⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; attack [label="3. Electrophilic Aromatic Substitution\nAr-O⁻ + :CCl₂ → Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="4. Hydrolysis\nIntermediate + H₂O/H⁺ → Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> attack [label="Electrophile"]; phenoxide -> attack [label="Nucleophile"]; attack -> hydrolysis [label="Tautomerization & Hydrolysis"]; } ondot Caption: Simplified workflow of the Reimer-Tiemann reaction.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the Reimer-Tiemann formylation of substituted phenols.

4.1. Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-Chloro-4-fluorophenol | C₆H₄ClFO | 146.55 | 10.0 g | 68.2 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | 40.0 g | 1000 | Base (approx. 14.6 eq) |

| Chloroform | CHCl₃ | 119.38 | 60 mL | 744 | Carbene Source (approx. 10.9 eq) |

| Deionized Water | H₂O | 18.02 | 100 mL | - | Solvent |

| Hydrochloric Acid | HCl | 36.46 | As needed | - | For acidification (e.g., 6M aq.) |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~300 mL | - | Extraction Solvent |

| Hexanes | C₆H₁₄ | 86.18 | ~150 mL | - | Eluent for Chromatography |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

4.2. Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide (40.0 g) in deionized water (100 mL). Caution: This process is highly exothermic. Allow the solution to cool to near room temperature.

-

Addition of Phenol: To the stirred NaOH solution, add 3-Chloro-4-fluorophenol (10.0 g). Stir until the phenol is fully dissolved, forming the sodium phenoxide salt.

-

Addition of Chloroform: Heat the mixture to a gentle reflux (approx. 60-70°C). Add chloroform (60 mL) dropwise via the dropping funnel over a period of 1 hour. The reaction is biphasic and requires vigorous stirring to ensure adequate mixing.[7][9] Safety Note: Perform this step in a well-ventilated fume hood as chloroform is volatile and toxic.

-

Reaction Monitoring: Maintain the reflux and vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of dichloromethane and hexanes as the eluent. The product should have a lower Rf value than the starting phenol.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the dark-colored mixture with hydrochloric acid until the pH is approximately 2-3. Caution: This will be exothermic and may release fumes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

The crude material can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and dichloromethane (e.g., starting with 9:1 Hexanes:DCM and gradually increasing polarity).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

In-Process Controls and Characterization

-

TLC Monitoring: Essential for determining reaction completion and guiding purification. A typical system is Silica Gel 60 F₂₅₄ plates with a mobile phase of 1:1 Dichloromethane:Hexane.

-

pH Control: Careful acidification is required to protonate the phenoxide and ensure the product is in its neutral form for extraction into the organic solvent.

-

Structural Verification: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, and the phenolic hydroxyl proton.

-

¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~190 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight (C₇H₄ClFO₂ = 174.56 g/mol ).

-

Melting Point: A sharp melting point range indicates high purity.

-

Safety, Handling, and Storage

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroform: Volatile, toxic, and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area or fume hood.

-

Storage: The final product should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion and Future Outlook

The Reimer-Tiemann reaction provides a direct and effective, albeit sometimes low-yielding, method for the synthesis of this compound from its corresponding phenol.[8][9] The protocol described herein is robust and relies on readily accessible reagents. For industrial-scale production, optimization studies focusing on phase-transfer catalysts to improve the efficiency of the biphasic reaction could be beneficial.[7] Furthermore, exploring alternative formylation methods, such as the Duff reaction or those employing safer formylating agents, may offer advantages in terms of yield, safety, and environmental impact.[11] The continued availability of this key intermediate is vital for advancing research in medicinal chemistry and materials science.

References

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

-

Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Available from: [Link]

-

Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

-

Wikipedia. Duff reaction. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 3-Chloro-4-fluorophenol: A Key Intermediate in Pharmaceutical Synthesis. (2025-10-26). Available from: [Link]

-

Marcel Dekker, Inc. A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde. (2000). Available from: [Link]

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 3-Chloro-4-fluorophenol: A Key Intermediate for Advanced Chemical Production. Available from: [Link]

- Google Patents. US3833660A - Process for making aromatic aldehydes.

-

PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. (2025-12-26). Available from: [Link]

-

European Patent Office. Preparation of 4-fluorophenols - EP 0188848 A1. (1986-07-30). Available from: [Link]

-

Organic Syntheses Procedure. ortho-Formylation of phenols. Available from: [Link]

- Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....

-

Ningbo Inno Pharmchem Co.,Ltd. The Pharmaceutical Applications of 2-Chloro-5-fluorobenzaldehyde. (2025-10-10). Available from: [Link]

-

PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422. Available from: [Link]

- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. (2025-08-06). Available from: [Link]

-

Patsnap Eureka. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

Physicochemical properties of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated salicylaldehyde derivative of significant interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and analytical methodologies. We delve into the rationale behind experimental techniques, offering field-proven insights into its characterization and application. The guide emphasizes the compound's role as a versatile building block in medicinal chemistry, where its unique substitution pattern can be leveraged to modulate the pharmacokinetic profiles of novel therapeutic agents. All data and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Halogenated Phenolic Aldehydes

In the landscape of modern pharmaceutical synthesis, halogenated aromatic compounds serve as indispensable intermediates. Their unique electronic and steric properties allow for the fine-tuning of molecular characteristics crucial for therapeutic efficacy, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound belongs to this pivotal class of molecules. As a substituted salicylaldehyde, it combines the reactive functionalities of a phenol, an aldehyde, and two distinct halogens on a single aromatic scaffold. This arrangement makes it a highly versatile precursor for the synthesis of complex heterocyclic systems and other advanced active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.[2]

This guide serves as a centralized technical resource, consolidating critical information on the synthesis, characterization, and safe handling of this compound to support and accelerate ongoing research and development efforts.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in chemical and biological systems. The data presented below, including computed properties derived from validated algorithms, provides a foundational understanding of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1205551-36-5 | [3][4] |

| Molecular Formula | C₇H₄ClFO₂ | [4] |

| Molecular Weight | 174.56 g/mol | [4] |

| Appearance | Expected to be a solid (e.g., crystalline powder) | Inferred from similar compounds[5][6] |

| Melting Point | Not experimentally determined; similar compounds melt in the 70-125 °C range | [6][7] |

| Boiling Point | >200 °C (Predicted) | [6] |

| pKa | 7.18 ± 0.10 (Predicted) | [6] |

Synthesis and Mechanistic Insights

The targeted synthesis of polysubstituted aromatic compounds requires a strategic approach to control regioselectivity. The ortho-formylation of a substituted phenol is a classic and effective method for producing salicylaldehyde derivatives.

Protocol 3.1: Synthesis via Modified Reimer-Tiemann Reaction

This protocol describes the synthesis of this compound from the commercially available precursor, 3-chloro-4-fluorophenol. The reaction introduces an aldehyde group selectively at the position ortho to the hydroxyl group. A similar methodology has been successfully applied to the synthesis of the 3-chloro-5-fluoro isomer.[8][9]

Expertise & Rationale: The Reimer-Tiemann reaction is a cornerstone of phenolic chemistry. The use of a strong base (NaOH) is twofold: first, it deprotonates the phenol to form a highly activated phenoxide ion, which is more susceptible to electrophilic attack. Second, it reacts with chloroform to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). The phenoxide attacks the dichlorocarbene, and subsequent hydrolysis and acidification yield the final ortho-hydroxybenzaldehyde product. The ortho-selectivity is driven by the coordination of the intermediate with the sodium cation of the phenoxide.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 50 g of sodium hydroxide in 70 mL of deionized water.

-

Addition of Phenol: To the stirred NaOH solution, add 0.07 moles of 3-chloro-4-fluorophenol.

-

Addition of Chloroform: Slowly add 30 mL of chloroform to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction is exothermic and should be monitored.

-

Reaction Completion: Repeat the addition of 30 mL of chloroform followed by a 2-hour reflux period twice more to drive the reaction to completion.

-

Isolation of Crude Product: Cool the reaction mixture to room temperature. The crude product may precipitate as its sodium salt. Isolate by filtration.

-

Acidification: Resuspend the crude salt in water and acidify with 1N hydrochloric acid until the solution is acidic (pH ~2-3), precipitating the free phenolic product.

-

Purification: The resulting solid is collected and purified by column chromatography on silica gel, using an appropriate eluent system such as a methylene chloride:hexane gradient (e.g., 1:1), to yield the purified this compound.[8]

Visualization: Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is a non-negotiable step in chemical synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework. For this compound, one would expect to see a characteristic downfield singlet for the aldehyde proton (~9.8 ppm) and a broad singlet for the phenolic hydroxyl proton (>10 ppm).[10] The aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the chlorine and fluorine substituents.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The spectrum should exhibit a strong, sharp carbonyl (C=O) stretch from the aldehyde at approximately 1660 cm⁻¹ and a broad O-H stretch from the intramolecularly hydrogen-bonded phenol around 3200 cm⁻¹.[8]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can verify the molecular formula with high precision.[11] The presence of chlorine will be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive molecular structure. This technique reveals precise bond lengths, bond angles, and intermolecular packing interactions, such as hydrogen bonding and π-stacking, which govern the solid-state properties of the material.[9]

Analytical Methodologies for Quality Control

In drug development, the purity of an intermediate directly impacts the quality and yield of the final API. Validated analytical methods are essential for quality control.

Protocol 5.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for determining the purity of the title compound and identifying any non-volatile impurities.[12]

Expertise & Rationale: Reverse-phase chromatography is the method of choice for moderately polar organic molecules. A C18 column provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for the efficient elution and separation of the analyte from potential impurities. A Diode Array Detector (DAD) is used for its ability to monitor absorbance across a range of wavelengths, which aids in peak identification and purity assessment.

Step-by-Step Protocol:

-

Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a DAD.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: Linear gradient from 50% to 95% B

-

15-20 min: Hold at 95% B

-

20-22 min: Return to 50% B

-

22-25 min: Re-equilibration at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 100 mL of a 50:50 acetonitrile:water mixture.[12]

-

Injection Volume: 10 µL.

Visualization: HPLC Analysis Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde | 1205551-36-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4-Chloro-2-hydroxybenzaldehyde | 2420-26-0 [sigmaaldrich.com]

- 6. 4-FLUORO-2-HYDROXYBENZALDEHYDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. ossila.com [ossila.com]

- 8. prepchem.com [prepchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 11. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

4-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS number

An In-Depth Technical Guide to 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated salicylaldehyde derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental chemical properties, established synthesis methodologies, and its strategic applications as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for leveraging this important chemical intermediate.

Compound Identification and Core Properties

This compound is a polysubstituted aromatic compound featuring an aldehyde, a hydroxyl group, a chlorine atom, and a fluorine atom. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems and other scaffolds relevant to medicinal chemistry.

The CAS Number for this compound is 1205551-36-5 .[1][2][3]

Chemical Structure

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

| Property | Value | Source |

| CAS Number | 1205551-36-5 | [1][2][3] |

| Molecular Formula | C₇H₄ClFO₂ | [1][2] |

| Molecular Weight | 174.56 g/mol | [1][2] |

| Physical Form | Solid / Crystalline Powder | |

| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 2H, Ar-H), 9.8 (s, 1H, -CHO), 11.2 (s, 1H, -OH) | [4] |

| ¹³C NMR (CDCl₃) | δ ~116-125 (Ar-C), ~153-155 (Ar-C), 195 (C=O) | [4] |

| ¹⁹F NMR (CDCl₃) | δ ~-121.5 | [4] |

| Infrared (IR) | ~3080 cm⁻¹ (O-H), ~1664 cm⁻¹ (C=O), ~1460 cm⁻¹ (C=C) | [4] |

| Mass Spec (MS) | M+ = 174 (Calculated Exact Mass: 173.99) | [4] |

Note: NMR and IR data are based on the closely related isomer 3-chloro-5-fluorosalicylaldehyde and are provided as representative values.

Synthesis Methodologies: Ortho-Formylation

The synthesis of this compound typically involves the ortho-formylation of a corresponding substituted phenol, in this case, 3-chloro-4-fluorophenol. The hydroxyl group is a potent ortho-, para-director in electrophilic aromatic substitution. Due to intramolecular hydrogen bonding that stabilizes the transition state, formylation strongly favors the position ortho to the hydroxyl group.

Two classical and highly effective methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols.[5][6][7] It proceeds via an electrophilic aromatic substitution mechanism where the key electrophile is dichlorocarbene (:CCl₂).

Causality and Mechanistic Insight: The reaction is performed under strongly basic conditions (e.g., NaOH or KOH), which serves two purposes. First, it deprotonates the phenol to form the more nucleophilic phenoxide ion.[5][8] Second, it reacts with chloroform (CHCl₃) to generate the highly reactive dichlorocarbene electrophile.[8][9] The electron-rich phenoxide ring attacks the electron-deficient carbene, leading to the ortho-substituted intermediate. Subsequent hydrolysis under basic conditions converts the dichloromethyl group into the final aldehyde functionality.[5] The preference for ortho-substitution is a hallmark of this reaction for phenols.

Caption: Workflow for the Reimer-Tiemann Synthesis.

Field-Proven Experimental Protocol (Adapted from similar syntheses[4][10]):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20-40%). The system is biphasic.[9]

-

Reagent Addition: Heat the mixture to 60-70°C. Add chloroform (2-3 equivalents) dropwise over 1 hour while stirring vigorously to ensure adequate mixing between the aqueous and organic phases.[8]

-

Reaction: Maintain the mixture at reflux for 3-4 hours. The reaction is often exothermic, so careful temperature control is necessary.[5]

-

Workup: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of ~4-5. This neutralizes the excess base and protonates the phenoxide to yield the aldehyde product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid.[11][12] It is particularly useful for phenols and other electron-rich aromatic compounds.

Causality and Mechanistic Insight: The reaction proceeds through the generation of an iminium ion electrophile from HMTA in the acidic environment.[11][12] The phenol attacks this electrophile, leading to a benzylamine-type intermediate. An intramolecular redox step followed by acidic hydrolysis liberates the final aldehyde product. While generally considered less efficient than the Reimer-Tiemann reaction, the Duff reaction avoids the use of chlorinated solvents and strong bases, which can be advantageous for sensitive substrates.[12][13]

Applications in Research and Drug Development

Halogenated benzaldehydes are critical building blocks in modern pharmaceutical synthesis.[14][15] The specific arrangement of functional groups in this compound offers multiple reaction handles for constructing more complex molecular architectures.

-

Aldehyde Group: This is a versatile functional group that can participate in a wide range of transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create carbon-carbon double bonds.[16]

-

Condensation Reactions: With amines or hydrazines to form imines, Schiff bases, or hydrazones, which are common scaffolds in bioactive molecules.[16]

-

Oxidation: To form the corresponding carboxylic acid.

-

-

Hydroxyl Group: Can be alkylated or acylated to introduce different ether or ester functionalities, modulating properties like solubility and lipophilicity.

-

Halogen Atoms (Cl and F): The presence of fluorine is particularly significant in drug design as it can enhance metabolic stability, binding affinity, and membrane permeability. Both halogens also provide sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

This compound and its derivatives have been investigated for their potential in developing novel antimicrobial agents.[4]

Caption: Synthetic utility of the core molecule.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors.

-

Hazard Identification: Based on data for similar halogenated hydroxybenzaldehydes, this compound should be considered a hazardous substance. Key hazards include:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[18]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[18] Avoid contact with skin and eyes.[19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

-

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile. Its synthesis via established ortho-formylation reactions like the Reimer-Tiemann method is reliable and scalable. The compound's true value lies in its polyfunctional nature, which provides a robust platform for the synthesis of diverse and complex molecules targeted for pharmaceutical and materials science applications. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist aiming to incorporate this versatile building block into their research and development programs.

References

- Duff reaction. (n.d.). In Grokipedia.

- This compound [P86732]. (n.d.). ChemUniverse.

- 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde. (n.d.). ChemBK.

- Reimer–Tiemann reaction. (n.d.). In Wikipedia.

- Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.

- Duff reaction. (n.d.). In Wikipedia.

- Reimer-Tiemann Reaction. (2021, March 23). J&K Scientific LLC.

- Reimer Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy.

- The Duff Reaction: Researching A Modification. (n.d.). The ScholarShip.

- Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen.

- Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (n.d.). Benchchem.

- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks.

- 4-Fluoro-2-hydroxybenzaldehyde | 348-28-7. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde | 1205551-36-5. (2025, July 24). ChemicalBook.

- 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. (n.d.). PubChem.

- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.

- Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. (n.d.). PrepChem.com.

- The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. (2025, December 26). Ningbo Inno Pharmchem Co., Ltd.

- 4-Fluoro-2-hydroxybenzaldehyde. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.

- 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook.

- 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422. (n.d.). PubChem.

- 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553. (n.d.). PubChem.

- 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm. (n.d.). BLD Pharm.

- 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. (n.d.). PubChem.

- The Pharmaceutical Applications of 2-Chloro-5-fluorobenzaldehyde. (2025, October 10). Ningbo Inno Pharmchem Co., Ltd.

- 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0. (n.d.). Ossila.

- 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | FF64020. (n.d.). Biosynth.

- Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. (2020, October 29). IUCr Journals.

- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Royal Society of Chemistry.

- 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. chembk.com [chembk.com]

- 3. 4-Chloro-5-fluoro-2-hydroxy-benzaldehyde | 1205551-36-5 [chemicalbook.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. prepchem.com [prepchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. ossila.com [ossila.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's structural features, conformational preferences, and spectroscopic signature, grounded in experimental data and theoretical principles. Key sections detail its synthesis, explore the nuanced interplay of its functional groups, and discuss its reactivity and potential as a precursor for novel therapeutic agents. This guide is intended to serve as a critical resource for researchers leveraging this versatile chemical scaffold.

Introduction: The Significance of a Polysubstituted Scaffold

3-Chloro-5-fluoro-2-hydroxybenzaldehyde, systematically known by its IUPAC name and also referred to as 3-chlorofluorosalicylaldehyde, is a bifunctional aromatic compound. Its structure is characterized by a benzaldehyde core with hydroxyl, chloro, and fluoro substituents, which collectively impart a unique electronic and steric profile. This substitution pattern is not merely an arbitrary combination of functional groups; it is a deliberate design that modulates the reactivity of the aldehyde and the acidity of the phenolic proton, while also influencing intermolecular interactions. The presence of both a chloro and a fluoro group is of particular interest in drug discovery, as halogenation is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability of bioactive molecules[1].

The core of its chemical behavior is the salicylaldehyde moiety, which facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction is fundamental to the molecule's conformation and plays a pivotal role in its chemical and physical properties. This guide will delve into the specifics of this and other structural features, providing a robust foundation for its application in complex organic synthesis.

Molecular Structure and Spectroscopic Profile

Nomenclature and Chemical Identity

To ensure clarity, it is essential to address the nomenclature of the topic compound. While sometimes referred to as 4-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS No. 1205551-36-5), the systematic IUPAC nomenclature, which prioritizes the aldehyde as the principal functional group, designates it as 3-chloro-5-fluoro-2-hydroxybenzaldehyde .[2][3] This guide will adhere to the IUPAC naming convention.

| Identifier | Value |

| IUPAC Name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde |

| Common Name | 3-Chlorofluorosalicylaldehyde |

| CAS Number | 82128-69-6 |

| Molecular Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.56 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1F)Cl)O)C=O |

| InChI Key | VHXIEGGPMOEWNK-UHFFFAOYSA-N |

Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic fingerprint is critical for its identification and for monitoring its transformations in chemical reactions.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehydic, hydroxyl, and aromatic protons. The aldehydic proton typically appears as a singlet far downfield. The phenolic proton's chemical shift is notably influenced by the intramolecular hydrogen bond, resulting in a downfield resonance. The aromatic protons exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom.[3]

-

¹³C NMR: The carbon spectrum reveals resonances for the carbonyl carbon, the aromatic carbons, and the carbon atoms bearing the substituents. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, chlorine, and fluorine groups. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.[3]

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct probe of the fluorine's environment and is a powerful tool for confirming the presence and purity of the compound.

| Nucleus | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | ~11.2 (s, 1H, CHO), ~9.9 (s, 1H, OH), 7.2-7.5 (m, 2H, Ar-H) |

| ¹³C NMR | ~195 (C=O), ~155 (d, J(C-F) ≈ 244 Hz, C-F), ~154 (d, J(C-F) ≈ 2 Hz, C-OH), ~125 (d, J(C-F) ≈ 26 Hz, C-H), ~123 (d, J(C-F) ≈ 9 Hz, C-Cl), ~120 (d, J(C-F) ≈ 7 Hz, C-CHO), ~117 (d, J(C-F) ≈ 23 Hz, C-H) |

| ¹⁹F NMR | ~ -121.5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided data is based on reported values in CDCl₃.[3]

The IR spectrum of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is distinguished by characteristic absorption bands that correspond to the vibrational modes of its functional groups. A notable feature is the broad O-H stretching band, which is indicative of the strong intramolecular hydrogen bonding.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching (intramolecular H-bond) | 3000-3400 (broad) |

| C-H (aromatic) | Stretching | 3050-3150 |

| C=O (aldehyde) | Stretching | 1650-1670 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-F | Stretching | 1100-1250 |

| C-Cl | Stretching | 700-850 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 174, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Reactivity

Synthetic Protocol: The Reimer-Tiemann Reaction

A common and effective method for the synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is through the formylation of the corresponding substituted phenol, 2-chloro-4-fluorophenol, via a modified Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorophenol in an aqueous solution of sodium hydroxide.

-

Addition of Chloroform: To the stirred solution, add chloroform dropwise.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Synthetic workflow for 3-chloro-5-fluoro-2-hydroxybenzaldehyde.

Chemical Reactivity

The reactivity of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is governed by its three key functional groups: the aldehyde, the hydroxyl group, and the halogenated aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including condensation to form Schiff bases, Wittig reactions, and reductions to the corresponding alcohol.

-

Hydroxyl Group: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in ether and ester formation.

-

Aromatic Ring: The electron-withdrawing nature of the chloro, fluoro, and aldehyde groups deactivates the ring towards electrophilic substitution. However, the molecule can undergo nucleophilic aromatic substitution under certain conditions.

Molecular Conformation and Intramolecular Interactions

Solid-State Conformation: A Planar Structure

X-ray crystallographic studies have unequivocally demonstrated that in the solid state, 3-chloro-5-fluoro-2-hydroxybenzaldehyde adopts a planar conformation.[2][3] This planarity is a direct consequence of the extensive π-conjugation across the aromatic ring and the aldehyde group, which is further stabilized by a strong intramolecular hydrogen bond.

The key structural parameters from crystallographic data are summarized below:

| Parameter | Value | Significance |

| O-H···O Distance | ~2.62 Å | Indicates a strong intramolecular hydrogen bond |

| C-Cl Bond Length | ~1.73 Å | Typical for an aryl chloride |

| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride |

The Dominance of the Intramolecular Hydrogen Bond

The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is the most significant non-covalent interaction governing the molecule's conformation. This interaction creates a stable six-membered pseudo-ring, which locks the aldehyde and hydroxyl groups in a coplanar arrangement with the benzene ring. This has several important consequences:

-

Conformational Rigidity: The molecule is conformationally restricted, which can be advantageous in drug design where a well-defined geometry is often required for receptor binding.

-

Altered Acidity: The hydrogen bond stabilizes the phenolic proton, making it less acidic compared to a phenol lacking this interaction.

-

Spectroscopic Signature: As mentioned earlier, the hydrogen bond results in a characteristic downfield shift of the hydroxyl proton in the ¹H NMR spectrum and a broadening of the O-H stretch in the IR spectrum.

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-5-fluoro-2-hydroxybenzaldehyde. Given the limited availability of public domain data on this specific molecule, this document serves as a practical, in-depth manual for researchers to establish a complete solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed experimental protocols for accurate measurement, and offer a structure for data presentation and interpretation.

Theoretical Solubility Profile: A Molecular Structure Perspective

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The structure of this compound—a substituted aromatic aldehyde—offers several clues to its expected solubility behavior.

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group introduces polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde's carbonyl oxygen is a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Halogen Substituents: The chloro (-Cl) and fluoro (-F) substituents are electronegative, contributing to the molecule's overall polarity and dipole moment. However, they are also hydrophobic and can participate in halogen bonding, which may influence solubility in specific solvents.

Based on these features, we can predict that this compound will exhibit good solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited due to the influence of the polar functional groups.

A logical workflow for assessing the solubility of this compound is outlined below.

Caption: Workflow for Solubility Profile Generation.

Experimental Determination of Solubility

A systematic approach to experimentally determining solubility is crucial for obtaining reliable and reproducible data. This involves both qualitative screening and precise quantitative measurements.

Materials and Equipment

-

This compound (purity >98%)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Solvent Selection

To establish a comprehensive solubility profile, a diverse set of organic solvents should be selected, covering a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Examples | Expected Interaction |

| Polar Protic | Methanol, Ethanol, Isopropanol | Strong hydrogen bonding with -OH and -CHO groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Dipole-dipole interactions and some H-bond acceptance. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity, H-bond acceptance. |

| Esters | Ethyl acetate | Moderate polarity, H-bond acceptance. |

| Halogenated | Dichloromethane, Chloroform | Can interact with the aromatic ring and halogen substituents. |

| Aromatic | Toluene | Pi-pi stacking with the benzene ring. |

| Nonpolar | Hexane, Heptane | Weak van der Waals forces. |

Protocol for Quantitative Solubility Determination (Isothermal Saturation Method)

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV). A high dilution factor is often necessary for highly soluble compounds.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

The experimental workflow for this protocol is visualized below.

Caption: Isothermal Saturation Solubility Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] |

| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] |

| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Very soluble] |

| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Dimethylformamide | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Very soluble] |

| Ethyl Acetate | Ester | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Dichloromethane | Halogenated | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] |

| Toluene | Aromatic | [Experimental Data] | [Calculated Data] | [e.g., Slightly soluble] |

| Hexane | Nonpolar | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

Note: This table is a template for presenting experimentally determined data.

The results should be interpreted in the context of the solvent's physical properties. A high solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding interactions. Good solubility in polar aprotic solvents like acetone and DMF would highlight the role of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like hexane would underscore the dominance of the polar functional groups in dictating the compound's solubility behavior.

Safety Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for this compound and for each solvent used.[1] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and vapors.

-

Handling all chemicals with care to prevent skin and eye contact.

References

-

PubChem. 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4,5-Difluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

- Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

PrepChem. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

-

University of Texas at Dallas. Experiment 1 Determination of Solubility Class. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]

-

SALTISE. At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

University of Central Arkansas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

Electronic and steric effects of substituents in 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Abstract

Substituent effects on aromatic rings are a cornerstone of modern medicinal chemistry and materials science. The precise modulation of a molecule's electronic and steric profile can profoundly influence its reactivity, binding affinity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of this compound, a polysubstituted aromatic aldehyde of interest in synthetic chemistry. We will dissect the individual and collective electronic and steric contributions of the chloro, fluoro, hydroxyl, and formyl substituents. This analysis is supported by a discussion of established analytical techniques and computational workflows, providing researchers with both the theoretical foundation and practical methodologies required to understand and predict the behavior of this and similar molecules.

Introduction: The Significance of Substituent Effects

The rational design of novel therapeutics and functional materials hinges on a deep understanding of structure-activity relationships (SAR). In aromatic systems, the addition of substituents allows for the fine-tuning of a molecule's properties. These effects can be broadly categorized into two domains:

-

Electronic Effects: These govern the electron density distribution within the aromatic ring and its functional groups. They are a combination of the inductive effect (through-bond polarization) and the resonance effect (delocalization of π-electrons). These effects are critical in determining a molecule's acidity/basicity, nucleophilicity/electrophilicity, and its ability to participate in non-covalent interactions like hydrogen bonding and π-stacking.

-

Steric Effects: These relate to the spatial arrangement of atoms and the physical bulk of the substituents. Steric hindrance can dictate the accessibility of a reactive center, influence conformational preferences, and determine the feasibility of a molecule fitting into a specific binding pocket of a biological target.

This compound presents a compelling case study due to its array of substituents with competing and complementary effects, making it a valuable scaffold in drug discovery and chemical synthesis.

Molecular Overview and Substituent Analysis

The core structure is a benzaldehyde molecule functionalized with three distinct substituents. A critical feature of this molecule is the ortho-hydroxyl group relative to the aldehyde, which facilitates intramolecular hydrogen bonding. This interaction significantly influences the molecule's conformation and the reactivity of the formyl group.

Analysis of Electronic Effects

The electronic nature of the aromatic ring is modulated by the interplay of inductive and resonance effects from each substituent. We can quantify these effects using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing character of a substituent.[1][2][3]

| Substituent | Position | Inductive Effect (I) | Resonance Effect (R) | Net Electronic Effect | Hammett Constant (σ) |

| -OH | 2 (ortho) | Weakly withdrawing (-I) | Strongly donating (+R) | Strongly activating, ortho, para-directing | σp = -0.37[1][4] |

| -Cl | 4 (para to -OH) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, ortho, para-directing | σp = +0.23[1][4] |

| -F | 5 (meta to -OH) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, ortho, para-directing | σm = +0.34[1] |

| -CHO | 1 | Strongly withdrawing (-I, -R) | Strongly deactivating, meta-directing | N/A | σp = +0.45[4] |

-

Hydroxyl Group (-OH): The oxygen is highly electronegative, exerting a weak electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the π-system of the ring, resulting in a powerful electron-donating resonance effect (+R). The +R effect dominates, making the hydroxyl group a strong ring activator.

-

Chlorine (-Cl): Like oxygen, chlorine is electronegative and exerts a strong -I effect. Its 3p orbitals have poor overlap with the ring's 2p orbitals, leading to a weak +R effect. Here, the inductive effect dominates, making chlorine a net deactivating substituent.

-

Fluorine (-F): As the most electronegative element, fluorine has the strongest -I effect. While its 2p orbitals overlap better with the ring than chlorine's, its +R effect is still modest. The powerful -I effect makes fluorine a strong deactivator.

-

Formyl Group (-CHO): The aldehyde group is strongly electron-withdrawing through both induction and resonance (-R), significantly reducing the electron density of the ring and making it less susceptible to electrophilic aromatic substitution.

The diagram below illustrates the push-pull nature of these electronic effects.

Caption: Electronic effects on the aromatic ring.

Analysis of Steric Effects and Intramolecular Hydrogen Bonding

The most significant steric interaction in this compound is the proximity of the ortho-hydroxyl and formyl groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond, creating a stable six-membered quasi-ring.[5][6] This has several profound consequences:

-

Conformational Rigidity: The hydrogen bond locks the aldehyde and hydroxyl groups in a planar conformation with the ring, reducing rotational freedom.

-

Modulation of Reactivity: The hydrogen bond decreases the electrophilicity of the aldehyde's carbonyl carbon and reduces the acidity of the phenolic proton. It also sterically shields one face of the aldehyde group, potentially directing nucleophilic attack from the less hindered face.

-

Physical Properties: Intramolecular hydrogen bonding prevents the hydroxyl group from participating in intermolecular hydrogen bonds with other molecules. This typically leads to a lower melting point and boiling point and decreased water solubility compared to an isomer where such bonding is not possible (e.g., 4-hydroxybenzaldehyde).[7][8][9]

Caption: Intramolecular hydrogen bonding.

Experimental and Computational Characterization

To validate the theoretical analysis, a combination of spectroscopic and computational methods is essential. The following protocols outline standard, field-proven approaches.

Spectroscopic Analysis

Spectroscopy provides direct experimental evidence of the molecule's electronic and structural properties. While specific data for this compound is not widely published, we can predict the expected spectral features based on known substituent effects and data from close isomers like 3-chloro-5-fluorosalicylaldehyde.[10]

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

Phenolic Proton (-OH): A broad singlet, significantly downfield (>10 ppm), due to deshielding from the intramolecular hydrogen bond.

-

Aldehydic Proton (-CHO): A sharp singlet around 9.8-10.5 ppm, deshielded by the carbonyl group.

-

Aromatic Protons (Ar-H): Two doublets in the range of 7.0-7.8 ppm. The precise shifts will be influenced by the combined electronic effects of the substituents.

-

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of 190-197 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals between 115-160 ppm. The carbons directly attached to electronegative atoms (O, F, Cl) will show characteristic shifts and C-F coupling.

-

-

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signal: A singlet around -120 to -130 ppm (relative to CFCl₃).

-

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Expected Key Bands:

-

O-H Stretch: A very broad band centered around 3100-3200 cm⁻¹ due to strong intramolecular hydrogen bonding.

-

C=O Stretch (Aldehyde): A strong, sharp band around 1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation and hydrogen bonding.

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretches: Found in the fingerprint region, typically 1100-1300 cm⁻¹ for C-F and 700-850 cm⁻¹ for C-Cl.

-

-

Computational Chemistry Workflow

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for visualizing electronic properties and corroborating experimental findings.[11][12][13]

Protocol 3: DFT Calculation and Analysis

-

Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also allows for the prediction of the IR spectrum.

-

Property Calculation: Perform a single-point energy calculation on the optimized geometry to derive key electronic properties.

-

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. It will show negative potential (red) around the electronegative oxygen and halogen atoms and positive potential (blue) around the hydrogen atoms, particularly the phenolic proton.

-

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The LUMO is expected to be localized on the formyl group and the aromatic ring, indicating the site of nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: This analysis can quantify the strength of the intramolecular hydrogen bond and provide atomic charges.

-

Caption: A standard workflow for DFT analysis.

Implications for Synthesis and Reactivity

The combined electronic and steric profile of this compound dictates its chemical behavior.

-

Synthesis: The molecule is likely synthesized via a Reimer–Tiemann or Duff reaction on the corresponding 2-chloro-4-fluorophenol.[10][14] The strong activating nature of the hydroxyl group directs the formylation to the ortho position.

-

Reactivity of the Aldehyde: The aldehyde group is the primary site for reactions like nucleophilic addition (e.g., Grignard reactions, reductive amination).[15] While the ring's electron-withdrawing substituents slightly increase the carbonyl carbon's electrophilicity, the intramolecular hydrogen bond partially mitigates this and provides significant steric shielding.

-

Reactivity of the Ring: The ring is deactivated towards electrophilic aromatic substitution due to the net effect of the three withdrawing groups (-CHO, -Cl, -F). Any substitution would be directed by the powerful hydroxyl group to the remaining open ortho position (C-3). Nucleophilic aromatic substitution of the halogens would require harsh conditions or activation by a potent nucleophile.

Conclusion

This compound is a molecule defined by a complex interplay of competing electronic effects and a dominant steric interaction. The powerful electron-donating resonance of the hydroxyl group is countered by the strong inductive withdrawal of the fluoro, chloro, and formyl substituents, resulting in a deactivated aromatic ring. The key structural feature is the intramolecular hydrogen bond between the ortho-hydroxyl and formyl groups, which imparts conformational rigidity and modulates the reactivity of both groups. A thorough understanding of these principles, validated through the spectroscopic and computational protocols outlined in this guide, is crucial for any researcher aiming to utilize this or similar scaffolds in the design and synthesis of new chemical entities.

References

-

Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 481. [Link][5]

-

Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). PubMed, 22(3), 481. [Link][6]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link][11]

-

Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. [Link][7]

-

Vedantu. (n.d.). Assertion: Both o-hydroxybenzaldehyde and p-hydroxy benzaldehyde have the same molecular weight and show H-bonding. [Link][8]

-

Quora. (2021). Why is p-Hydroxybenzaldehyde is more soluble than o-Hydroxybenzaldehyde in water? [Link][9]

-

Stenutz, R. (n.d.). Hammett substituent constants. [Link][1]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). [Link][16]

-

ResearchGate. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. Croatica Chemica Acta, 93(2). [Link][12]

-

ResearchGate. (n.d.). Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. [Link][13]

-

University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link][4]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link][3]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link][14]

-

IUCr Journals. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. [Link][10]

-

Ample Organics. (n.d.). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. [Link][15]

Sources

- 1. Hammett substituent constants [stenutz.eu]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. web.viu.ca [web.viu.ca]

- 5. mdpi.com [mdpi.com]

- 6. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Explain why ohydroxybenzaldehyde is a liquid at room class 12 chemistry CBSE [vedantu.com]

- 8. Assertion Both ohydroxybenzaldehyde and phydroxy benzaldehyde class 12 chemistry CBSE [vedantu.com]

- 9. quora.com [quora.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-hydroxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, hydroxyl, and aldehyde functional groups on a benzene ring, offers a rich platform for chemical modifications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly in the fields of medicinal chemistry and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its synthesis can be reliably approached through established ortho-formylation methodologies of phenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its logical precursor, 3-Chloro-4-fluorophenol, are presented below.

| Property | This compound | 3-Chloro-4-fluorophenol |

| CAS Number | 1205551-36-5[1][2][3][4][5] | 2613-23-2[6][7][8][9] |

| Molecular Formula | C₇H₄ClFO₂[3][4] | C₆H₄ClFO[6][8] |

| Molecular Weight | 174.56 g/mol [3][4] | 146.55 g/mol [6][9] |

| Appearance | Not specified in literature | Yellow to brown crystalline solid[7] |

| Melting Point | Not specified in literature | 38-40 °C[7][9] |

| Boiling Point | Not specified in literature | 104 °C at 11 mmHg[9] |

| Solubility | Not specified in literature | High solubility in water (0.145-0.295 mg/mL)[6] |

| Purity | Typically ≥97%[2] | Typically ≥98%[9] |

Proposed Synthesis of this compound

The synthesis of this compound is best achieved through the ortho-formylation of 3-chloro-4-fluorophenol. Several established methods for the ortho-formylation of phenols are applicable, with the Reimer-Tiemann reaction being a classic and effective choice.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol in a basic solution with chloroform.[10] The reaction proceeds through the formation of a dichlorocarbene intermediate.

Reaction Mechanism:

-

Deprotonation of Chloroform: A strong base, typically hydroxide, deprotonates chloroform to form a trichloromethyl anion.

-

Formation of Dichlorocarbene: The trichloromethyl anion undergoes alpha-elimination to yield the highly reactive dichlorocarbene.

-

Phenoxide Formation: The phenol is deprotonated by the base to form the more nucleophilic phenoxide ion.

-

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final salicylaldehyde derivative.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluorophenol in an aqueous solution of sodium hydroxide.

-

Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is typically biphasic.[10]

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Base: The use of a strong base is crucial for the deprotonation of both the phenol and chloroform, which are key steps in the formation of the reactive intermediates.[10]

-

Chloroform: Serves as the source of the dichlorocarbene, the electrophile that attacks the aromatic ring.[10]

-